7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound with a quinoline core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the quinoline derivative with the appropriate carboxamide moiety using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chloro group with an amine can form an aminoquinoline derivative.
Scientific Research Applications
7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in tumor growth.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in treating diseases like malaria and bacterial infections.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline derivatives: These compounds share the quinoline core structure and exhibit similar biological activities, such as antimalarial and anticancer properties.
2-methoxyphenyl derivatives: Compounds with the 2-methoxyphenyl group are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.
Uniqueness
7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple protein kinases and its potential therapeutic applications make it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-16-21(26)8-7-19-20(15-22(29-24(16)19)17-9-12-27-13-10-17)25(30)28-14-11-18-5-3-4-6-23(18)31-2/h3-10,12-13,15H,11,14H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIGRMSCVIKKTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCC3=CC=CC=C3OC)C4=CC=NC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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